Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a natural ellagitannin found in various medicinal plants. [] Ellagitannins are a subclass of hydrolyzable tannins, a large group of polyphenols. [] It is commonly extracted from plants like Phyllanthus niruri L., Acer buergerianum, and Euphoria longana Lam. [, , , , , ] Corilagin has gained significant attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antiviral properties. [, , , , , , , , , , , , , , , , , , , , , , , ]
Corilagin falls under the category of hydrolyzable tannins, which are characterized by their ability to hydrolyze into smaller phenolic compounds upon treatment with water or acidic conditions. This classification is significant as it influences the compound's solubility and biological activity.
The total synthesis of corilagin has been achieved through innovative chemical methods. One notable approach involves the oxidative coupling of symmetrically protected gallates combined with a temporarily ring-opened synthetic route for the 3,6-hexahydroxydiphenoyl bridge. This method represents a significant advancement in the synthesis of ellagitannins, showcasing the complexity of corilagin's molecular structure .
The synthesis process requires careful control of reaction conditions to ensure the correct formation of the desired product. The integration of multiple synthetic pathways highlights the intricate nature of corilagin's structure and the challenges associated with its total synthesis.
Corilagin has a complex molecular structure characterized by multiple hydroxyl groups and a galloyl moiety. Its molecular formula is C_21H_20O_10, and it features a unique arrangement that contributes to its biological activities.
Corilagin undergoes several chemical reactions typical of polyphenolic compounds, including oxidation, esterification, and hydrolysis. These reactions are crucial for understanding its stability and reactivity in biological systems.
The chemical behavior of corilagin can be influenced by environmental factors such as pH and temperature. For instance, under acidic conditions, corilagin can hydrolyze to release smaller phenolic compounds, which may have distinct biological effects.
Corilagin exerts its biological effects through various mechanisms. It is known to modulate signaling pathways involved in inflammation and cell proliferation. For example, corilagin has been shown to inhibit nuclear factor kappa B (NF-kB) activation, leading to reduced expression of pro-inflammatory cytokines .
Research indicates that corilagin can induce apoptosis in cancer cells while promoting antioxidant activity, highlighting its dual role as both a protective agent and a potential therapeutic compound against malignancies .
Corilagin has a wide range of scientific applications owing to its pharmacological properties:
Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) was first isolated in 1951 by Schmidt and colleagues from the seedpods of Caesalpinia coriaria (Jacq.) Willd., commonly known as divi-divi [1] [7]. This landmark discovery, published in Justus Liebigs Annalen der Chemie, identified corilagin as a crystalline tannin through classical phytochemical methods. Despite its structural elucidation, corilagin remained a compound of unknown biological significance for over three decades. In 1985, Kakiuchi and colleagues discovered that corilagin potently inhibited the reverse transcriptase of RNA tumor viruses, marking the beginning of pharmacological research into this compound [1] [5]. This discovery catalyzed scientific interest in corilagin's therapeutic potential, shifting it from a chemical curiosity to a biologically active phytochemical worthy of extensive investigation. The period between its isolation and biological characterization represents one of the longest gaps in natural product research history, highlighting how technological advances often drive pharmacological rediscovery.
Table 1: Historical Milestones in Corilagin Research
Year | Event | Significance |
---|---|---|
1951 | Isolation from C. coriaria by Schmidt et al. | First structural characterization |
1985 | Inhibition of viral reverse transcriptase reported | Discovery of antiviral activity |
2000s | Development of advanced extraction methods | Enabled pharmacological studies |
2010s | Mechanistic anticancer studies | Elucidation of molecular targets |
Corilagin belongs to the ellagitannin subclass of hydrolysable tannins, characterized by a glucose core esterified with gallic acid and hexahydroxydiphenic acid (HHDP) units. Its molecular formula is C₂₇H₂₂O₁₈ with a molecular weight of 634.45 g/mol [2] [4]. Structurally, corilagin contains a β-D-glucose moiety where the 1-position is esterified with gallic acid, while the 3- and 6-positions are linked via (R)-hexahydroxydiphenoyl (HHDP) groups, forming a characteristic macrocyclic lactone [2] [8]. This configuration places corilagin among the C-glycosidic ellagitannins, distinguished by the HHDP group bridging glucose hydroxyls, which spontaneously lactonizes to ellagic acid upon hydrolysis [2] [9]. The glucose core exists in the less energetically favorable ^1^C₄ conformation, with the galloyl ester at C-1 and HHDP at C-3 and C-6 adopting axial orientations ideal for oxidative coupling [8]. Nuclear magnetic resonance (NMR) studies confirm this structure, with characteristic signals at δ 6.20 (1H, d, J = 7.1 Hz, H-1) and δ 92.7 (C-1) in DMSO solution [1] [5]. Unlike condensed tannins (proanthocyanidins), corilagin hydrolyzes under mild acidic conditions to release glucose, gallic acid, and ellagic acid derivatives, a defining feature of hydrolysable tannins [9].
Fig. 1: Structural Features of Corilagin
β-D-Glucose core (^1C₄ conformation)│├── Galloyl group at C-1├── (R)-HHDP group bridging C-3 and C-6└── Lactonized ellagic acid derivative
Corilagin features prominently in traditional medicinal systems worldwide due to its presence in numerous therapeutic plants. It serves as a major active component in Phyllanthus species (Euphorbiaceae), including P. niruri, P. emblica, and P. urinaria, which have been employed in Ayurvedic medicine for hepatoprotection, diabetes management, and viral infections [1] [6]. In Traditional Chinese Medicine, corilagin-containing plants like Geranium sibiricum (Geraniaceae) and Terminalia chebula (Combretaceae) treat inflammatory disorders, digestive ailments, and wound healing [1] [3] [4]. Notably, Terminalia chebula ("Haritaki"), containing up to 12% corilagin by dry weight in fruits, holds the title "King of Medicines" in Tibetan medicine and features in the traditional formula Triphala for gastrointestinal and metabolic disorders [3]. Modern pharmacological studies validate many traditional uses, demonstrating corilagin's hepatoprotective effects against schistosomiasis-induced fibrosis, carbon tetrachloride toxicity, and hepatitis C virus infection [1] [5]. The compound's presence across 16 plant families and 50+ species, particularly in Euphorbiaceae (20 species), Geraniaceae (10 species), and Combretaceae (7 species), underscores its ethnopharmacological importance and widespread therapeutic application in geographically diverse traditional medicine systems [1] [3].
Table 2: Corilagin-Rich Medicinal Plants and Traditional Applications
Plant Source | Family | Traditional Uses | Corilagin Content |
---|---|---|---|
Phyllanthus niruri | Euphorbiaceae | Hepatitis, diabetes, kidney stones | 0.8-1.2% dry weight |
Terminalia chebula | Combretaceae | Digestive disorders, asthma, inflammation | 5-12% in fruits |
Geranium sibiricum | Geraniaceae | Diarrhea, wound healing, inflammation | 0.5-1.8% in aerial parts |
Dimocarpus longan | Sapindaceae | Insomnia, neuroprotection, energy tonic | 0.3-0.9% in pericarp |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7